2-METHYL-N-[4-(2-METHYLPROPANESULFONAMIDO)PHENYL]PROPANE-1-SULFONAMIDE
Overview
Description
2-METHYL-N-[4-(2-METHYLPROPANESULFONAMIDO)PHENYL]PROPANE-1-SULFONAMIDE is a sulfonamide compound. Sulfonamides are a class of organic compounds that contain the sulfonamide functional group, which consists of a sulfonyl group connected to an amine group. These compounds are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfonamides can be synthesized through various methods. One common approach involves the reaction of sulfonyl chlorides with amines. For example, the synthesis of 2-METHYL-N-[4-(2-METHYLPROPANESULFONAMIDO)PHENYL]PROPANE-1-SULFONAMIDE can be achieved by reacting the appropriate sulfonyl chloride with the corresponding amine in the presence of a base such as pyridine to absorb the generated hydrochloric acid .
Industrial Production Methods
Industrial production of sulfonamides often involves large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions may vary depending on the specific sulfonamide being produced. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Sulfonamides undergo various types of chemical reactions, including:
Oxidation: Sulfonamides can be oxidized to form sulfonic acids.
Reduction: Reduction of sulfonamides can yield amines.
Substitution: Sulfonamides can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate for oxidation), reducing agents (e.g., lithium aluminum hydride for reduction), and nucleophiles (e.g., amines for substitution reactions). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of sulfonamides typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
2-METHYL-N-[4-(2-METHYLPROPANESULFONAMIDO)PHENYL]PROPANE-1-SULFONAMIDE has various scientific research applications, including:
Mechanism of Action
The mechanism of action of sulfonamides typically involves the inhibition of bacterial enzymes involved in folate synthesis. Sulfonamides compete with p-aminobenzoic acid (PABA) for binding to the enzyme dihydropteroate synthase, thereby preventing the synthesis of dihydrofolic acid, an essential precursor for DNA synthesis in bacteria . This inhibition leads to the bacteriostatic effect of sulfonamides .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-METHYL-N-[4-(2-METHYLPROPANESULFONAMIDO)PHENYL]PROPANE-1-SULFONAMIDE include other sulfonamides such as:
- Sulfanilamide
- Sulfamethoxazole
- Sulfadiazine
Uniqueness
What sets this compound apart from other sulfonamides is its specific chemical structure, which may confer unique biological activities and chemical reactivity. The presence of the 2-methylpropane sulfonamido group can influence its interaction with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
2-methyl-N-[4-(2-methylpropylsulfonylamino)phenyl]propane-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4S2/c1-11(2)9-21(17,18)15-13-5-7-14(8-6-13)16-22(19,20)10-12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQCNGLFSHILIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC=C(C=C1)NS(=O)(=O)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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